Benzofuran-7-ylmethanol
Overview
Description
Benzofuran-7-ylmethanol, also known as 1-Benzofuran-7-ylmethanol, is a compound with the molecular weight of 148.16 . It is a liquid at ambient temperature .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis
The molecular structure of Benzofuran-7-ylmethanol consists of 9 Carbon atoms, 8 Hydrogen atoms, and 2 Oxygen atoms . The InChI code is1S/C9H8O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,10H,6H2
. Chemical Reactions Analysis
Benzofuran compounds have been used in various chemical reactions. For example, the Pd-catalyzed intramolecular Heck reaction is a well-known reaction in the construction of the benzofuran ring .Physical And Chemical Properties Analysis
Benzofuran-7-ylmethanol is a liquid at ambient temperature . Its molecular weight is 148.16 .Scientific Research Applications
Anticancer Activity
Benzofuran derivatives, including Benzofuran-7-ylmethanol, have shown significant promise in cancer research. A study highlighted the synthesis of new benzofuran substituted chalcones, which demonstrated antitumor activity against human breast and prostate cancer cell lines (Coskun, Tekin, Sandal, & Coskun, 2016). Another research indicated that specific benzofuran derivatives from the seeds of Styrax macranthus exhibited cytotoxic activity against breast cancer cell lines (Li, Li, Qi, Gao, & Zhang, 2005). Additionally, the synthesis of benzofuran-2-yl(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl) methanones showed potential antiproliferative effects against human MDR1-gene transfected mouse lymphoma cells (Parekh et al., 2011).
Antimicrobial Activity
Research has also revealed the antimicrobial potential of benzofuran derivatives. A comprehensive report on benzofuran-based compounds as antimicrobial agents was provided, indicating their efficiency against different clinically approved targets (Hiremathad et al., 2015). Moreover, the synthesis of C-3 α, β-unsaturated ketone linked benzofuran derivatives showed antibacterial activities against various bacteria (Liu et al., 2016).
Neurological Applications
Benzofuran derivatives have been studied for their potential in treating neurological disorders. A study reported the synthesis of benzofuran–chalcone hybrids, which were evaluated for their efficacy against Alzheimer’s disease using a transgenic Caenorhabditis elegans model (Sashidhara et al., 2014).
Other Biological Activities
In addition to the above applications, benzofuran derivatives have shown a range of biological activities, including anti-HIV, anticancer, and antifungal effects. For instance, novel benzofuran derivatives synthesized were evaluated for their anti-HIV, anticancer, antibacterial, and antifungal activities (Rida et al., 2006).
Safety And Hazards
Future Directions
Benzofuran and its derivatives have been attracting attention due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .
properties
IUPAC Name |
1-benzofuran-7-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,10H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROYZLIPNLVAHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CO)OC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596266 | |
Record name | (1-Benzofuran-7-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofuran-7-ylmethanol | |
CAS RN |
209256-55-3 | |
Record name | (1-Benzofuran-7-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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